molecular formula C19H22ClN3O3 B4629379 N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea

N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea

Cat. No. B4629379
M. Wt: 375.8 g/mol
InChI Key: AYMVCNSPRBSWBE-UHFFFAOYSA-N
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Description

This analysis explores compounds related to "N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea," focusing on their synthesis, structural analysis, and properties. While the specific compound is not directly addressed, the studies on related urea derivatives and their interactions provide a foundational understanding of such chemicals' potential behaviors and characteristics.

Synthesis Analysis

Compounds with structural similarities to "this compound" are synthesized through various methods, including the use of triphosgene for carbonylation reactions and direct reactions with isocyanates. The synthesis processes often involve multiple steps, including the preparation of intermediate compounds and the final product's generation through reactions with amine and other functional groups (Sarantou & Varvounis, 2022).

Molecular Structure Analysis

Crystallography studies reveal the complex structures of related compounds, showing variations in molecular conformations and intermolecular interactions. For instance, certain molecules exhibit rare high symmetry-independent molecules within their crystal structures, demonstrating the complexity possible in seemingly simple urea derivatives (Kumar et al., 2000).

Chemical Reactions and Properties

The chemical behavior of related compounds includes reactions such as the Lossen rearrangement for the synthesis of ureas from carboxylic acids. These processes highlight the versatility and reactivity of urea derivatives under various conditions, producing compounds with specific functional groups without racemization (Thalluri et al., 2014).

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic synthesis often investigates the reactivity and functionalization of urea derivatives. For instance, studies on directed lithiation of N,N-dimethylurea derivatives have provided insights into achieving high yields of substituted products through reactions with various electrophiles, demonstrating the versatility of urea compounds in synthetic chemistry (Smith et al., 2013).

Plant Biology and Cytokinins

In plant biology, urea derivatives are known for their cytokinin-like activity, affecting cell division and differentiation. Notably, urea derivatives such as N-phenyl-N'-(2-chloro-4-pyridyl)urea have been extensively used in in vitro plant morphogenesis studies, highlighting their potential in enhancing adventitious root formation and contributing to our understanding of plant growth regulators (Ricci & Bertoletti, 2009).

Environmental Science

In environmental science, the degradation and environmental behavior of urea derivatives are of interest. For example, studies on the photodegradation and hydrolysis of substituted urea herbicides in water have provided valuable insights into their environmental fate and the efficiency of degradation processes, which is crucial for assessing the environmental impact of such compounds (Gatidou & Iatrou, 2011).

Materials Science

In materials science, the nonlinear optical properties of urea derivatives are explored for potential applications in optical devices. Studies have reported on the synthesis and characterization of bis-chalcone derivatives, demonstrating their significant second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, indicating their potential use in nonlinear optics and optical limiting applications (Shettigar et al., 2006).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-25-18-7-4-15(20)12-17(18)22-19(24)21-16-5-2-14(3-6-16)13-23-8-10-26-11-9-23/h2-7,12H,8-11,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMVCNSPRBSWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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